molecular formula C19H19N3OS2 B11678844 3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one

3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one

Cat. No.: B11678844
M. Wt: 369.5 g/mol
InChI Key: GWFBESLNDGLGNJ-ATVHPVEESA-N
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Description

3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyridinyl Group: This step involves the condensation of the thiazolidinone intermediate with a pyridine aldehyde in the presence of a base such as sodium hydroxide.

    Addition of the Diethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its optoelectronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Diethylamino-phenyl)-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.

    Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-diethylamino)phenylamine: Known for its use in optoelectronic devices.

    4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Used in the synthesis of polyimides with high thermal stability.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3OS2/c1-3-21(4-2)15-7-9-16(10-8-15)22-18(23)17(25-19(22)24)12-14-6-5-11-20-13-14/h5-13H,3-4H2,1-2H3/b17-12-

InChI Key

GWFBESLNDGLGNJ-ATVHPVEESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S

Origin of Product

United States

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